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Compound of Interest

Compound Name: ONC1-13B

Cat. No.: B1432339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of ONC1-13B, a

novel antiandrogen, with other alternatives, supported by available experimental data. It is

important to note that, to date, the publicly available data on ONC1-13B originates from

preclinical studies conducted by the developers of the compound. Independent verification from

unaffiliated research groups or published clinical trial data is not yet available. A press release

in 2014 indicated the initiation of a Phase 1 clinical study in patients with metastatic castration-

resistant prostate cancer, though no results from this have been publicly released.[1]

Mechanism of Action
ONC1-13B is a nonsteroidal androgen receptor (AR) antagonist.[2] Its mechanism of action is

similar to that of other second-generation antiandrogens like Enzalutamide (formerly MDV3100)

and ARN-509.[2][3] The key steps in its mechanism of action are:

Inhibition of Androgen Binding: ONC1-13B competitively binds to the ligand-binding domain

of the androgen receptor, preventing the binding of androgens such as dihydrotestosterone

(DHT).[2]

Impairment of AR Nuclear Translocation: By binding to the AR, ONC1-13B inhibits the

translocation of the receptor from the cytoplasm into the nucleus.[2][4]
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Blockade of Coactivator Complex Formation: Once in the nucleus, the androgen receptor

must recruit coactivator proteins to initiate gene transcription. ONC1-13B prevents the

formation of this coactivator complex.[2][4]

This multi-faceted inhibition of the androgen receptor signaling pathway ultimately leads to a

downstream decrease in the expression of androgen-dependent genes, such as Prostate-

Specific Antigen (PSA), and a reduction in the proliferation of prostate cancer cells.[2]

Preclinical Performance: Comparison with
Alternatives
Preclinical studies have compared the efficacy and safety profile of ONC1-13B with other

antiandrogens. The following tables summarize the key quantitative data from these studies.

In Vitro Efficacy
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Parameter ONC1-13B
MDV3100
(Enzalutami
de)

ARN-509
(Apalutamid
e)

Bicalutamid
e

Cell Line

Inhibition of

DHT-induced

PSA

Expression

(Ki, nM)

20.0 ± 5.5 30.8 ± 7.7 38.4 ~190 LNCaP

Inhibition of

DHT-induced

Cell

Proliferation

(IC50, nM)

30 148 240 Not Reported LNCaP

Competitive

Binding to AR

(IC50, µM)

7.9 16.3 Not Reported Not Reported N/A

Inhibition of

AR Nuclear

Translocation

(IC50, µM)

3.3 2.2 Not Reported 2.0
PathHunter®

NHR

Data sourced from Ivachtchenko et al., J Cancer 2014; 5(2):133-142.[2][5]

In Vivo Antitumor Efficacy
A study in a xenograft model of prostate cancer (LNCaP-Z2 cells in male immunodeficient

mice) compared the antitumor activity of ONC1-13B with MDV3100 and Bicalutamide.[2][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3909768/
https://www.jcancer.org/v05p0133.htm
https://www.benchchem.com/product/b1432339?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3909768/
https://www.jcancer.org/v05p0133.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group Dose Tumor Growth Inhibition

Vehicle N/A Baseline

ONC1-13B 20 mg/kg, once daily Comparable to MDV3100

ONC1-13B 50 mg/kg, once daily Comparable to MDV3100

ONC1-13B 20 mg/kg, twice daily
Highest antitumor efficacy; 4 of

8 tumors regressed

MDV3100 10 mg/kg, once daily
Significant tumor growth

inhibition

Bicalutamide 50 mg/kg, once daily
Less effective than ONC1-13B

and MDV3100

Data sourced from Ivachtchenko et al., J Cancer 2014; 5(2):133-142.[2]

Preclinical Safety Profile
Parameter ONC1-13B

MDV3100
(Enzalutamide)

ARN-509
(Apalutamide)

Implication

Brain Distribution Lower Higher Higher

Lower potential

for GABA-related

seizures

CYP3A Induction

(in vitro)
Weaker Stronger Stronger

Lower potential

for drug-drug

interactions

Data sourced from Ivachtchenko et al., J Cancer 2014; 5(2):133-142.[2][6]

Experimental Protocols
The following are summaries of the key experimental methodologies described in the

preclinical studies of ONC1-13B.

Inhibition of DHT-induced PSA Expression
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Cell Line: LNCaP prostate cancer cells.

Protocol: Cells were cultured in a medium with 5% charcoal-stripped serum (CSS) for 3 days

to deprive them of androgens. Subsequently, the cells were treated with the test compounds

(ONC1-13B, MDV3100, ARN-509, or Bicalutamide) in the presence of 1 nM 5-α-

dihydrotestosterone (DHT). The expression of PSA in the culture medium was measured 24

hours after treatment.[2]

Cell Proliferation Assay
Cell Line: LNCaP prostate cancer cells.

Protocol: Similar to the PSA expression assay, LNCaP cells were cultured in a medium with

5% CSS for 3 days. The cells were then treated with the test compounds in the presence of

1 nM DHT for 5 days. The number of viable cells was then calculated to determine the

inhibition of cell proliferation.[2]

In Vivo Xenograft Model
Animal Model: Male CB17-SCID mice.

Protocol: 2x10^6 LNCaP-Z2 tumor cells were implanted subcutaneously into the flank of the

mice. Once the tumors were established, the mice were treated orally with either a vehicle

control, ONC1-13B, MDV3100, or Bicalutamide at the specified doses for 21 days. Tumor

size was monitored throughout the study. At the end of the treatment period, blood samples

were collected to measure PSA levels, and tumors were excised for further analysis,

including Ki67 staining for proliferation.[2][5]
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Caption: Signaling pathway illustrating ONC1-13B's mechanism of action.

Experimental Workflow for In Vivo Antitumor Efficacy
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Caption: Workflow for assessing in vivo antitumor efficacy of ONC1-13B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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